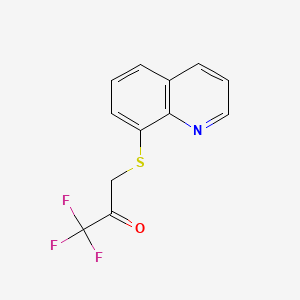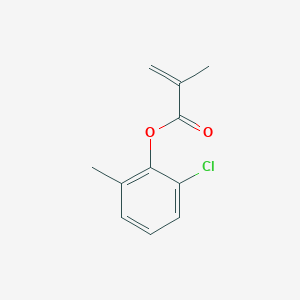
2-Chloro-6-methylphenyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methylphenyl 2-methylprop-2-enoate: 2-chloro-6-methylphenyl isocyanate , is a chemical compound with the following structure:
Structure: Cl−C6H3CH3COO
It contains a chlorine atom attached to a phenyl ring and an ester group. This compound is of interest due to its diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-chloro-6-methylphenyl 2-methylprop-2-enoate involves the reaction of 2-chloro-6-methylphenol (also known as 2-chloro-6-methylphenyl alcohol) with acetyl chloride. The reaction proceeds as follows:
Cl−C6H3CH3OH+CH3COCl→Cl−C6H3CH3COO+HCl
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using appropriate equipment and safety precautions. It is essential to handle the corrosive and toxic reagents carefully.
Analyse Chemischer Reaktionen
Reactions:
Substitution Reactions: 2-chloro-6-methylphenyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., amines, alcohols, or thiols).
Free Radical Halogenation: When exposed to halogen radicals (e.g., bromine radicals), it can undergo halogenation at the benzylic position.
Nucleophiles: Amines, alcohols, thiols
Halogenation: N-bromosuccinimide (NBS) in free radical reactions
Major Products: The major product of substitution reactions depends on the specific nucleophile used. For example, with an amine, the product would be an amide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methylphenyl 2-methylprop-2-enoate finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Medicinal Chemistry: It may have potential pharmaceutical applications.
Materials Science: For modifying surfaces or creating functionalized materials.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It could involve interactions with biological targets, enzymatic inhibition, or other pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-chloro-6-methylphenyl 2-methylprop-2-enoate is unique due to its specific substitution pattern, similar compounds include other halogenated phenyl esters and isocyanates.
Eigenschaften
CAS-Nummer |
126969-77-5 |
|---|---|
Molekularformel |
C11H11ClO2 |
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
(2-chloro-6-methylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-7(2)11(13)14-10-8(3)5-4-6-9(10)12/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
YUDJQIVGLDQNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


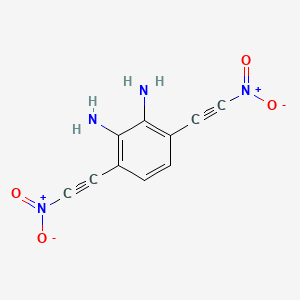

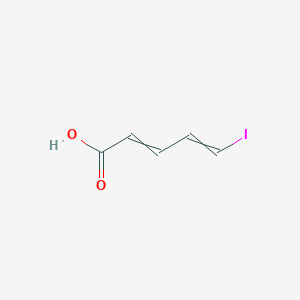

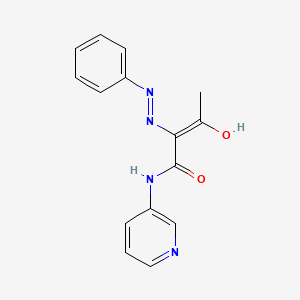
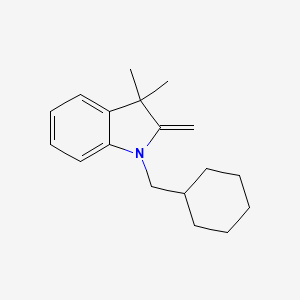
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
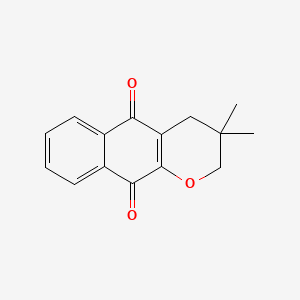
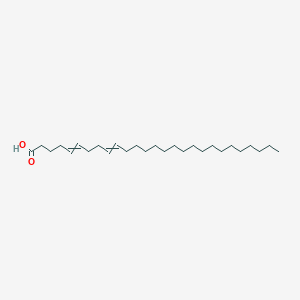
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
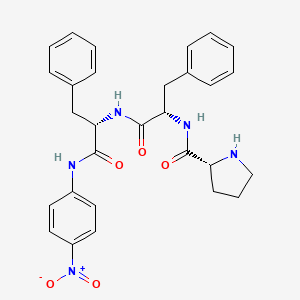
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
